![molecular formula C25H20N2O3 B1680806 2-苯基-2-[(2-苯基喹啉-4-羰基)氨基]乙酸甲酯 CAS No. 174635-53-1](/img/structure/B1680806.png)

2-苯基-2-[(2-苯基喹啉-4-羰基)氨基]乙酸甲酯

描述

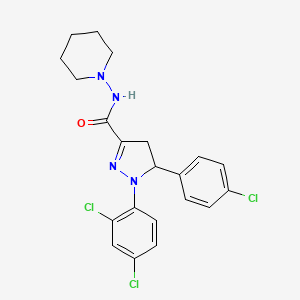

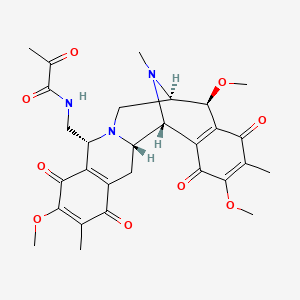

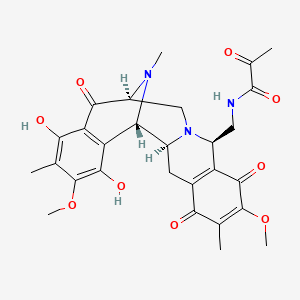

This compound is a complex organic molecule that contains a quinoline ring and an amine group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring and the introduction of the amine group. One common method for synthesizing quinolines is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid, followed by oxidation with nitrobenzene . The amine group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, an amine group, and a phenyl group. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure, but some general predictions can be made based on its functional groups. For example, the amine group might be expected to participate in reactions typical of amines, such as acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of an amine group might make the compound a weak base .科学研究应用

合成方法和化学性质

无保护基团合成 1-苯基异喹啉-4-醇:本研究提出了一种通过 2-[(二苯甲亚胺基)氨基]乙酸甲酯的分子内热环化,无保护基团合成 1-苯基异喹啉-4-醇的方法。研究结果重点介绍了取代基如何影响反应条件和收率,为进一步探索相关化合物奠定了基础 (Chen et al., 2017).

四氢吡啶并喹啉衍生物的简便合成:对喹啉衍生物对各种试剂的反应性研究揭示了合成具有潜在抗菌活性的新化合物的途径。本研究强调了喹啉衍生物在合成广泛化学实体方面的多功能性 (Elkholy & Morsy, 2006).

生物学应用和药理学潜力

喹啉衍生物的抗疟疾活性:制备了一系列喹啉类化合物,并评估了它们对小鼠中恶性疟原虫的抗疟疾效力。本研究有助于开发新的抗疟疾药物,并强调了喹啉衍生物的治疗潜力 (Werbel et al., 1986).

N-芳基-2-氨基喹啉的荧光研究:研究 N-芳基-2-氨基喹啉的荧光性质,为其在生物学应用中的潜在用途提供了见解。本研究探讨了溶剂相互作用和取代基效应等各种因素如何影响这些化合物的荧光量子产率 (Hisham et al., 2019).

未来方向

作用机制

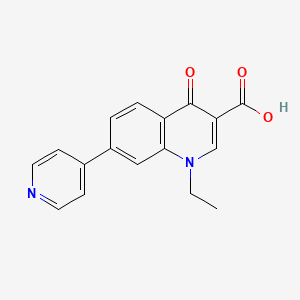

Target of Action

SB 218795 is a potent and selective non-peptide antagonist of the NK3 receptor . The NK3 receptor is a G protein-coupled receptor that binds the neuropeptide known as neurokinin B . This receptor plays a crucial role in various physiological and pathophysiological processes, including the regulation of endocrine and immune functions .

Mode of Action

SB 218795 interacts with the NK3 receptor in a selective, reversible, and competitive manner . It effectively crosses the blood-brain barrier, allowing it to exert its effects in the central nervous system . The compound’s interaction with the NK3 receptor inhibits the receptor’s normal function, thereby preventing the physiological effects typically induced by the receptor’s natural ligand, neurokinin B .

Biochemical Pathways

The primary biochemical pathway affected by SB 218795 is the neurokinin pathway , specifically the actions mediated by the NK3 receptor . By antagonizing the NK3 receptor, SB 218795 can modulate the effects of neurokinin B, which may influence various physiological processes, including pain perception, stress response, and regulation of endocrine and immune functions .

Pharmacokinetics

, suggesting that it may be administered in a suitable vehicle for in vivo studies. Furthermore, its ability to cross the blood-brain barrier indicates good bioavailability in the central nervous system .

Result of Action

The primary result of SB 218795’s action is the inhibition of NK3 receptor-mediated physiological effects. For instance, it has been shown to inhibit NK3 receptor-induced miosis (pupil constriction) in conscious rabbits .

Action Environment

The efficacy and stability of SB 218795 can be influenced by various environmental factors. For example, its solubility in DMSO suggests that the choice of vehicle can impact its bioavailability . Additionally, its ability to cross the blood-brain barrier indicates that it can be effective in the central nervous system environment . .

属性

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMQXQJZIHWLIN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938539 | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |

CAS RN |

174635-53-1 | |

| Record name | SB-218795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。